

Chemical and physical properties of Befiradol hydrochloride

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Compound of Interest

Compound Name: *Befiradol hydrochloride*

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Befiradol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biradol hydrochloride (also known as NLX-112 and F13640) is a highly selective and potent full agonist for the serotonin 1A (5-HT_{1A}) receptor.^{[1][2][3][4]} Its high efficacy and selectivity have made it a subject of significant interest in neuroscience research and drug development, particularly for its potential therapeutic applications in conditions such as L-DOPA-induced dyskinesia in Parkinson's disease. This technical guide provides a detailed overview of the chemical, physical, and pharmacological properties of **Befiradol hydrochloride**, including experimental protocols and an examination of its signaling pathways.

Chemical and Physical Properties

Befiradol hydrochloride is a white to off-white solid.^[5] While a specific melting point is not widely reported in publicly available literature, its other key physicochemical properties are summarized below. The pK_a of Befiradol is predicted to be 8.5, indicating it is a weak base.

Property	Value	Reference
Chemical Name	(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone hydrochloride	N/A
Molecular Formula	C20H23ClF2N3O	[4]
Molecular Weight	430.32 g/mol	[6]
CAS Number	2436760-81-3	[4]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO	[7]
pKa (Predicted)	8.5	N/A
Storage	Store at -20°C	[4]

Pharmacological Properties

Befiradol is characterized by its high affinity and exceptional selectivity for the 5-HT1A receptor, exhibiting over 1000-fold greater selectivity for this receptor compared to a wide range of other CNS targets.[1][8]

Binding Affinity

The binding affinity of **Befiradol hydrochloride** for various neurotransmitter receptors has been determined through radioligand binding assays. The data highlights its potent and selective interaction with the 5-HT1A receptor.

Receptor	Radioligand	Ki (nM)	Reference
5-HT1A	[3H]WAY100635	15 ± 3.4	[2] [9]
5-HT2A	[3H]ketanserin	>1000	[2]
5-HT6	[3H]LSD	>1000	[2]
Dopamine D2	N/A	>1000	[1]
Dopamine D3	N/A	>1000	[1]
Dopamine D4	N/A	>1000	[1]
α1-Adrenergic	N/A	>1000	[1]

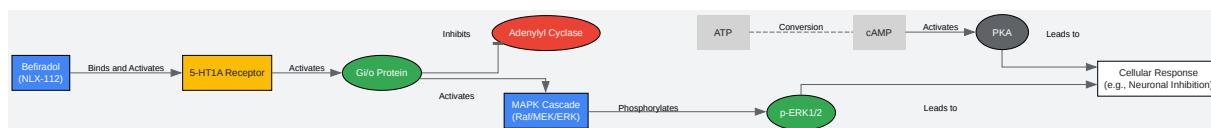
Functional Activity

Befiradol acts as a full agonist at the 5-HT1A receptor, potently stimulating downstream signaling pathways. Its functional activity has been characterized in various in vitro assays.

Assay	Cell Line	Parameter	Value	Reference
G-protein Activation ([35S]GTPγS Binding)	CHO-h5-HT1A	EC50	2.7 nM	N/A
CHO-h5-HT1A	E _{max}	110% (vs. 8-OH-DPAT)	N/A	
Adenylyl Cyclase Inhibition	CHO-h5-HT1A	EC50	0.4 nM	N/A
CHO-h5-HT1A	E _{max}	95%	N/A	
ERK1/2 Phosphorylation	CHO-h5-HT1A	EC50	0.1 nM	N/A
CHO-h5-HT1A	E _{max}	120% (vs. Serotonin)	N/A	
β-Arrestin 2 Recruitment	HEK293	EC50	150 ± 11 nM	[9]
HEK293	E _{max}	77 ± 1 % (vs. Serotonin)	[9]	

Signaling Pathways

As a 5-HT1A receptor agonist, **Befiradol hydrochloride** modulates intracellular signaling primarily through the activation of Gi/o proteins. This initiates a cascade of events including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.



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Caption: Befiradol-mediated 5-HT1A receptor signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation.

Radioligand Binding Assay (for K_i determination)

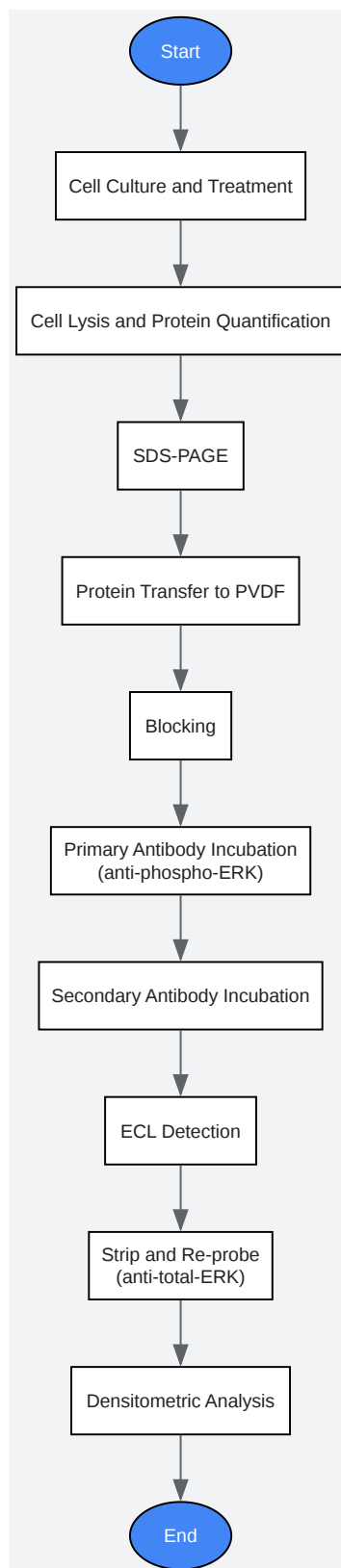
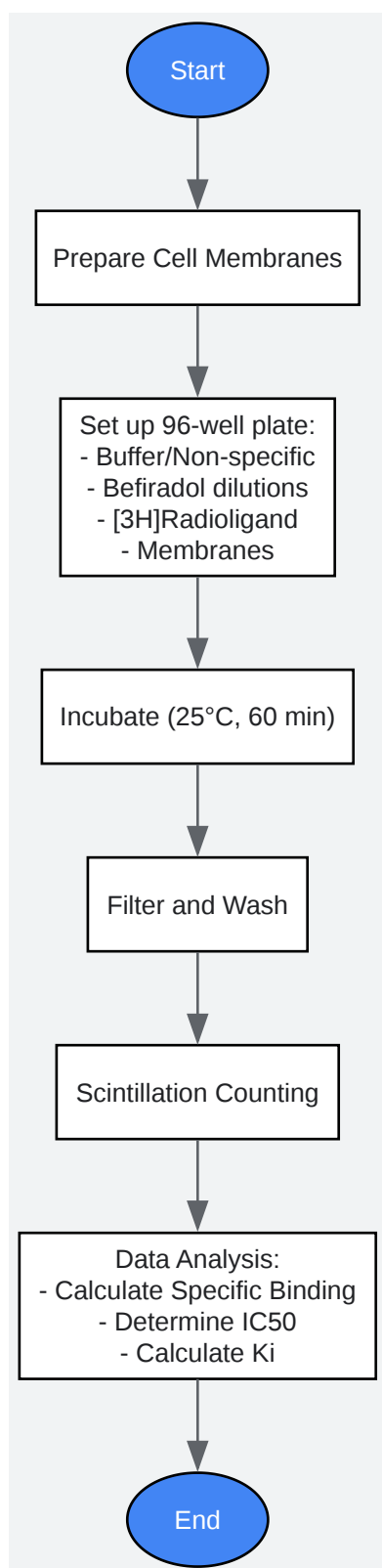
This protocol is adapted for determining the binding affinity of **Befiradol hydrochloride** for the 5-HT1A receptor using a competitive binding assay with [3 H]WAY100635.

Materials:

- HEK293 cells stably expressing the human 5-HT1A receptor
- Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA
- [3 H]WAY100635 (specific activity ~80 Ci/mmol)
- **Befiradol hydrochloride**
- Non-specific determinant: 10 μ M Serotonin
- 96-well microplates
- Glass fiber filters (GF/B)
- Scintillation cocktail and counter

Procedure:

- Prepare cell membranes from HEK293-h5-HT1A cells by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
- Perform a protein concentration assay (e.g., Bradford) to determine the membrane protein concentration.
- In a 96-well plate, add in the following order:
 - 50 µL of binding buffer or non-specific determinant (10 µM Serotonin).
 - 50 µL of various concentrations of **Befiradol hydrochloride** (e.g., 10 pM to 10 µM).
 - 50 µL of [3H]WAY100635 at a final concentration of ~1 nM.
 - 50 µL of cell membrane suspension (typically 10-20 µg of protein).
- Incubate the plate at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
- Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value by non-linear regression analysis of the competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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